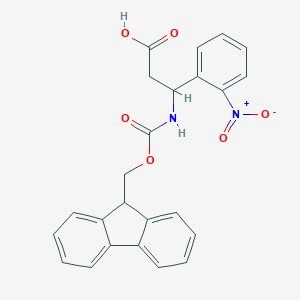

3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-nitrophenyl)propanoic Acid

Overview

Description

The compound “3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-nitrophenyl)propanoic Acid”, also known as [(9H-Fluoren-9-ylmethoxycarbonylamino)]-(2-nitro-phenyl)-acetic acid, has a molecular formula of C23H18N2O6 and a molar mass of 418.39882 .

Molecular Structure Analysis

The molecular structure analysis of this compound is not available in the current resources .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not available in the current resources .Scientific Research Applications

Solid-Phase Peptide Synthesis (SPPS)

ANP-Linker is used in Solid-Phase Peptide Synthesis (SPPS), a method used for the synthesis of peptides . This method uses the Fmoc group as the N α -protecting group (Fmoc-SPPS). The linker determines the conditions that can be used during peptide chain assembly, but also the conditions required for the release of the peptide and, finally, also the nature of the C -terminal functionality .

Preparation of C-terminal Carboxamides

ANP-Linker has been developed for the preparation of C-terminal carboxamides . A wide range of carboxamides were prepared and identified using the ANP-resin and electrospray ionization mass spectrometry .

Single-Bead Decode Strategy

A single-bead decode strategy has been developed using electrospray ionization mass spectrometry and ANP-Linker . This strategy avoids complex tagging procedures and allows for the characterization of peptides .

Peptide Chain Assembly

The linker in ANP-Linker not only determines the conditions that can be used during peptide chain assembly, but also the conditions required for the release of the peptide . This makes it a crucial component in peptide synthesis .

5. Resin and Linker Choice in SPPS The choice of resins and linkers for solid-phase synthesis is a key parameter for successful peptide synthesis . ANP-Linker provides a reversible linkage between the peptide chain and the solid support (resin) .

Photosensitive Functionality

ANP-Linker employs a photosensitive 3-ammo-3-(2-nitrophenyl)propionyl functionality . This functionality has been developed for the preparation of C-terminal carboxamides .

Mechanism of Action

Target of Action

The primary target of ANP-Linker, also known as 3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-nitrophenyl)propanoic Acid, is the guanylyl cyclase/natriuretic peptide receptor-A (GC-A/NPRA) . This receptor is involved in the regulatory actions of atrial and brain natriuretic peptides (ANP and BNP), which are potent endogenous hypotensive hormones .

Mode of Action

ANP-Linker activates the GC-A receptor, stimulating the generation of its second messenger, cyclic guanosine monophosphate (cGMP) . After binding to GC-A in the kidney, the vasculature, and the adrenal gland, ANP-Linker mediates natriuresis, vasodilatation, and aldosterone inhibition .

Biochemical Pathways

The activation of the GC-A receptor by ANP-Linker leads to an increase in the intracellular levels of cGMP . This second messenger plays a crucial role in several biochemical pathways, including the regulation of ion channels, the control of cellular growth and differentiation, and the modulation of synaptic transmission .

Pharmacokinetics

It is known that the compound contains a fluorenylmethyloxycarbonyl (fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group of amino acids . This suggests that ANP-Linker may have similar pharmacokinetic properties to other Fmoc-protected peptides.

Result of Action

The activation of the GC-A receptor by ANP-Linker and the subsequent increase in cGMP levels result in a variety of physiological effects. These include natriuresis (excretion of sodium in the urine), vasodilation (widening of blood vessels), and inhibition of aldosterone, a hormone that increases the reabsorption of sodium and water in the kidneys . These effects collectively contribute to the reduction of blood pressure .

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-nitrophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O6/c27-23(28)13-21(19-11-5-6-12-22(19)26(30)31)25-24(29)32-14-20-17-9-3-1-7-15(17)16-8-2-4-10-18(16)20/h1-12,20-21H,13-14H2,(H,25,29)(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRESTDPDCGPKNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=CC=C4[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00426009 | |

| Record name | ANP-Linker | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-nitrophenyl)propanoic Acid | |

CAS RN |

171778-06-6 | |

| Record name | β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-nitrobenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=171778-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ANP-Linker | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What makes the ANP linker a valuable tool in biological research?

A: The ANP linker, or 3-Amino-3-(2-nitrophenyl)propionic acid, plays a crucial role in capturing and isolating live cells. This is due to its ability to be cleaved by light, allowing for the controlled release of attached cells. [] In essence, it acts as a reversible "catch and release" mechanism for specific cell types.

Q2: How does the ANP linker facilitate the capture and release of cells?

A: The ANP linker can be attached to a surface, such as a silicon wafer, and then linked to an antibody. [] This antibody specifically binds to a target protein on the surface of desired cells. Upon exposure to light, the ANP linker breaks, releasing the cells from the surface while maintaining their viability. []

Q3: Are there any specific applications where the ANP linker has shown particular promise?

A: Research demonstrates the successful use of the ANP linker in capturing and releasing SP2/O cells expressing hen egg lysozyme (HEL) on their surface. [] This method, involving a silicon wafer modified with the ANP linker and anti-HEL antibodies, highlights its potential for isolating intact target cells in various biological and medicinal research areas. []

Q4: What analytical techniques are employed to monitor the ANP linker's functionality?

A: Researchers utilize a combination of Fourier transform infrared spectroscopy-attenuated total reflection (FTIR-ATR) and fast-scanning atomic force microscopy (FS-AFM) to monitor the modification process of surfaces with the ANP linker and subsequent antibody attachment and release. [] Enzyme-linked immunosorbent assay (ELISA) helps assess the photorelease efficiency and potential damage to the released complexes. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine](/img/structure/B68806.png)

![1-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)ethanone](/img/structure/B68813.png)